molecular formula C7H10N2O B1485417 1-(but-3-en-1-yl)-1H-pyrazol-4-ol CAS No. 2098148-60-6

1-(but-3-en-1-yl)-1H-pyrazol-4-ol

Cat. No.: B1485417
CAS No.: 2098148-60-6
M. Wt: 138.17 g/mol
InChI Key: VACSWHDVSGYCON-UHFFFAOYSA-N
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Description

The compound “1-(but-3-en-1-yl)-1H-pyrazol-4-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “1-(but-3-en-1-yl)” part suggests a butene (four-carbon alkene) substituent on the pyrazole ring.


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazole ring with a butene side chain. The exact structure would depend on the positions of the double bonds and the hydroxyl group .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations . The butene side chain could potentially participate in reactions typical of alkenes, such as additions and oxidations.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Pyrazoles are generally stable compounds that can form hydrogen bonds due to their nitrogen atoms .

Scientific Research Applications

Tautomerism and Structural Analysis

Tautomerism of N-substituted pyrazolones, including 1H-pyrazol-3-ols, has been investigated, revealing insights into their structural dynamics and bonding interactions. The study by Arbačiauskienė et al. (2018) explores the existence of 1H-pyrazol-3-ol molecule pairs in nonpolar solvents, highlighting their structural flexibility and potential applications in synthetic chemistry (Arbačiauskienė et al., 2018).

Synthesis and Characterization

Research on pyrazolyl and pyridinyl derivatives, such as the synthesis of gold(I) and palladium(II) derivatives based on the 3,5-bis(4-butoxyphenyl)pyrazole group by Claramunt et al. (2003), contributes to the understanding of their complex structures and potential for creating novel materials with unique properties (Claramunt et al., 2003).

Potential COX-2 Inhibitors

Patel et al. (2004) utilized 4,5-diaryl-1H-pyrazole-3-ol as a template for synthesizing compounds as potential COX-2 inhibitors, indicating the role of pyrazole derivatives in medicinal chemistry for developing anti-inflammatory agents (Patel et al., 2004).

Corrosion Inhibitors

A DFT study by Wang et al. (2006) on bipyrazole derivatives elucidates their potential activity as corrosion inhibitors, showcasing the application of pyrazole derivatives in industrial and materials science for protecting metals against corrosion (Wang et al., 2006).

Organic Light Emitting Diodes (OLEDs)

Huang et al. (2013) demonstrated the use of Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates for mechanoluminescent and efficient white OLEDs, indicating the significance of pyrazole derivatives in advancing OLED technology (Huang et al., 2013).

Antimicrobial Activity

The synthesis of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, by Hamed et al. (2020), offers insights into their antimicrobial properties, potentially contributing to the development of new antimicrobial agents (Hamed et al., 2020).

Mechanism of Action

The mechanism of action of “1-(but-3-en-1-yl)-1H-pyrazol-4-ol” would depend on its specific biological targets, which are currently unknown .

Properties

IUPAC Name

1-but-3-enylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-4-9-6-7(10)5-8-9/h2,5-6,10H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACSWHDVSGYCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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